molecular formula C16H10O4 B2377386 2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione CAS No. 1023509-67-2

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione

Cat. No.: B2377386
CAS No.: 1023509-67-2
M. Wt: 266.252
InChI Key: XQQGGKTZSNMUKW-UHFFFAOYSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . A double propargylation of indane-1,3-dione produced a compound, which was converted by the mono functionalization of one of the two propargyl groups by a Sonogashira reaction .


Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . For instance, starting from indane-1,3-dione, a double propargylation of indane-1,3-dione produced a compound, which was later used for the gold-catalyzed enediyne cyclization .

Scientific Research Applications

Anticoagulant Agents

2-Substituted derivatives of indane-1,3-dione, including 2-((2,5-dihydroxyphenyl)methylene)indane-1,3-dione, have been synthesized and investigated for their anticoagulant properties. These compounds, prepared through the reaction of phthalide with arylaldehydes, exhibited significant anticoagulant activity, with some derivatives showing prothrombin times close to that of established anticoagulant drugs (Mitka et al., 2009).

Biological and Chemical Synthesis

The synthesis of novel indane-1,3-dione derivatives has been achieved using various chemical reactions, and their structures have been confirmed through spectral analysis. These synthesis methods have contributed to the exploration of this compound's biological and chemical properties (Asiri & Khan, 2011).

Antialgal Properties

Indane-1,3-dione derivatives have also been studied for their antialgal properties. These compounds, synthesized through various chemical processes, demonstrated effectiveness in controlling algal growth, indicating potential applications in environmental and biological research (Čižmáriková et al., 2000).

Versatile Applications

A comprehensive review of indane-1,3-dione indicates its versatility as a building block in diverse applications, ranging from biosensing and bioimaging to electronics and photopolymerization. This highlights the compound's broad potential in various scientific fields (Pigot et al., 2022).

Properties

IUPAC Name

2-[(2,5-dihydroxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGGKTZSNMUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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